Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. These molecules exhibit diverse structural and functional properties, making them valuable in various applications including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, benzothiazoles have been identified as potential candidates for treating diseases such as HIV, inflammation, and cancer due to their potent biological activities. Their ability to form hydrogen bonds and π-π stacking interactions contributes to their therapeutic efficacy. Additionally, certain derivatives of benzothiazoles are used in agricultural applications as fungicides or herbicides, owing to their selective toxicity towards specific organisms. Due to their versatile chemical properties, these compounds can also be utilized in the synthesis of dyes, pigments, and other industrial chemicals, highlighting their broad range of potential uses across multiple sectors.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

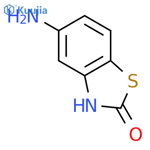

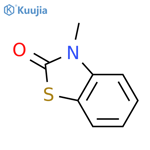

|

1-(1,3-Benzothiazol-2-yl)-2-chloroethan-1-one | 453558-32-2 | C9H6ClNOS |

|

Benzothiazole,2-[(1-fluoroethyl)thio]- | 428517-57-1 | C9H8FNS2 |

|

5-Benzothiazolecarbonitrile,2-(methylthio)- | 401567-16-6 | C9H6N2S2 |

|

5-amino-2,3-dihydro-1,3-benzothiazol-2-one | 404901-68-4 | C7H6N2OS |

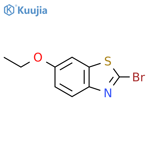

|

Benzothiazole,2-bromo-6-ethoxy- | 412923-38-7 | C9H8BrNOS |

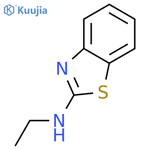

|

N-ethyl-1,3-benzothiazol-2-amine | 28291-69-2 | C9H10N2S |

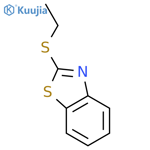

|

2-(Ethylthio)benzothiazole | 2757-92-8 | C9H9NS2 |

|

3-Methyl-2(3H)-benzothiazolone | 2786-62-1 | C8H7NOS |

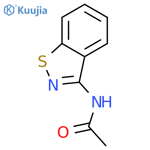

|

Acetamide,N-1,2-benzisothiazol-3-yl- | 29109-77-1 | C9H8N2OS |

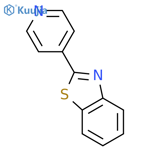

|

2-(pyridin-4-yl)-1,3-benzothiazole | 2295-38-7 | C12H8N2S |

Littérature connexe

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

3. Book reviews

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fournisseurs recommandés

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

2-Thiophenebutanoic Acid Cas No: 4653-11-6

2-Thiophenebutanoic Acid Cas No: 4653-11-6 -

-

-